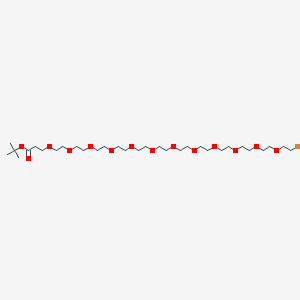

Bromo-PEG12-t-butyl ester

描述

属性

分子式 |

C31H61BrO14 |

|---|---|

分子量 |

737.7 g/mol |

IUPAC 名称 |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C31H61BrO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29H2,1-3H3 |

InChI 键 |

PQFAGHRBDUBULD-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Bromo-PEG12-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Bromo-PEG12-t-butyl ester, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of a specific, published protocol for this molecule, this guide outlines a robust, two-step synthetic route based on well-established organic chemistry principles, including the Williamson ether synthesis and the Appel reaction. The protocols detailed herein are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Introduction

This compound is a key building block in the construction of PROTACs, which are emerging as a powerful therapeutic modality. This linker possesses a polyethylene (B3416737) glycol (PEG) spacer that enhances the aqueous solubility of the final PROTAC molecule.[1][2][3] The molecule features two distinct functional groups: a terminal bromide that serves as a reactive handle for nucleophilic substitution, and a t-butyl ester-protected carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.[1][3] This guide presents a plausible and detailed experimental approach for the synthesis and purification of this important linker.

Proposed Synthesis and Purification Workflow

The proposed synthesis of this compound is a two-step process starting from commercially available dodecaethylene glycol (PEG-12-diol). The first step involves a Williamson ether synthesis to introduce the t-butyl ester moiety on one of the terminal hydroxyl groups. The second step is the bromination of the remaining hydroxyl group via an Appel reaction. The final product is then purified using silica (B1680970) gel column chromatography.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on established chemical reactions and have not been directly sourced from a published synthesis of the target molecule. Appropriate safety precautions should be taken when handling all chemicals.

Step 1: Synthesis of HO-PEG12-t-butyl ester via Williamson Ether Synthesis

This procedure details the monofunctionalization of dodecaethylene glycol with a t-butyl ester group.

Materials:

-

Dodecaethylene glycol (PEG-12-diol)

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butyl bromoacetate (B1195939)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecaethylene glycol (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add tert-butyl bromoacetate (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude HO-PEG12-t-butyl ester.

Step 2: Synthesis of this compound via Appel Reaction

This procedure describes the bromination of the terminal hydroxyl group of the intermediate.

Materials:

-

HO-PEG12-t-butyl ester (from Step 1)

-

Triphenylphosphine (B44618) (PPh3)

-

Carbon tetrabromide (CBr4)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve HO-PEG12-t-butyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct.

Purification of this compound

This procedure details the purification of the final product using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the silica gel column.

-

Elute the column with a gradient of increasing polarity. A typical gradient might start with 100% DCM and gradually increase the percentage of methanol (e.g., 0-10% MeOH in DCM).

-

Collect fractions and monitor by TLC to identify the fractions containing the purified product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. These values are representative and may vary based on experimental conditions.

Table 1: Synthetic Protocol and Expected Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | Williamson Ether Synthesis | Dodecaethylene glycol | t-BuOK, tert-Butyl bromoacetate | THF | 70-85% |

| 2 | Appel Reaction | HO-PEG12-t-butyl ester | PPh3, CBr4 | DCM | 80-95% |

| 3 | Purification | Crude this compound | Silica Gel | DCM/MeOH | >95% Purity |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C28H55BrO14 |

| Molecular Weight | 695.63 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.80 (t, 2H, -CH₂-Br), 3.65 (s, 44H, PEG backbone), 3.45 (s, 2H, -O-CH₂-CO-), 1.45 (s, 9H, -C(CH₃)₃) |

| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ expected at ~718.62 |

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations.

Caption: Logical progression of functional group transformations in the synthesis.

This technical guide provides a foundational framework for the successful synthesis and purification of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and requirements.

References

An In-depth Technical Guide to the Physicochemical Properties of Bromo-PEG12-t-butyl ester

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and applications of Bromo-PEG12-t-butyl ester, a heterobifunctional linker crucial in the development of targeted therapeutics.

Introduction

This compound is a versatile chemical tool widely employed in bioconjugation and medicinal chemistry. It belongs to the class of Polyethylene Glycol (PEG) linkers, which are known for their ability to improve the solubility, stability, and pharmacokinetic profiles of molecules.[1] This particular linker is characterized by two distinct functional ends: a terminal bromide group and a t-butyl ester protected carboxylic acid, separated by a 12-unit ethylene (B1197577) glycol chain.

The bromide serves as a reactive handle for nucleophilic substitution reactions, allowing for covalent attachment to various nucleophiles such as amines and thiols on biomolecules.[2][3] The t-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal the carboxyl group for subsequent conjugation, typically through amide bond formation.[2][4] These features make this compound an invaluable component in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[5][6][7] The hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugate, a critical factor in drug development.[2][8]

Core Functional Anatomy

The utility of this compound stems from its distinct chemical moieties, each with a specific function. The interplay between these groups allows for sequential and controlled conjugation strategies.

Caption: Functional components of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₆₁BrO₁₄ | [2][5] |

| Molecular Weight | ~737.7 g/mol | [3][5][9] |

| CAS Number | Not consistently assigned (often listed as N/A) | [2][5][9] |

| Appearance | To be determined (typically a colorless to pale yellow oil or solid) | [5] |

| Purity | ≥95% | [2][5][9] |

| Solubility | Soluble in DMSO, DCM (Dichloromethane), DMF (Dimethylformamide) | [2] |

| Storage Conditions | Long-term storage at -20°C is recommended. | [2][5] |

Experimental Protocols

Characterization of this compound is essential to confirm its identity, purity, and integrity. The following are detailed methodologies for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule.

-

¹H NMR (Proton NMR):

-

Objective: To verify the presence of key proton environments.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher.

-

Temperature: 25°C.

-

-

Expected Signals:

-

A sharp singlet around 1.4 ppm corresponding to the nine protons of the t-butyl group.[10]

-

A complex series of multiplets, typically between 3.4 and 3.8 ppm, corresponding to the methylene (B1212753) protons of the PEG chain.

-

Distinct signals corresponding to the protons adjacent to the bromo and ester functionalities.

-

-

-

¹³C NMR (Carbon NMR):

-

Objective: To confirm the carbon skeleton.

-

Sample Preparation: As above, though a more concentrated sample may be required.

-

Expected Signals:

-

A signal around 80-81 ppm for the quaternary carbon of the t-butyl group.

-

Signals around 28 ppm for the methyl carbons of the t-butyl group.[10]

-

A series of signals around 70 ppm for the carbons in the PEG backbone.

-

A signal for the carbonyl carbon of the ester group (~170 ppm).

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. Due to the lack of a strong UV chromophore in PEG linkers, detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often employed.[11][12]

-

Objective: To determine the purity and identify any impurities.

-

Method: Reversed-Phase HPLC (RP-HPLC).

-

Instrumentation:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes. The exact gradient should be optimized.[11]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: ELSD or Mass Spectrometer.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Objective: To verify the molecular mass of the parent ion.

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water) and infuse it directly into the mass spectrometer.

-

Expected Result: The ESI-MS spectrum should show a prominent ion corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of this compound (expected exact mass ~736.32 g/mol ).[5] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable. PEGylated compounds can produce complex spectra due to multiple charge states; post-column addition of a charge-stripping agent like triethylamine (B128534) can simplify the spectrum.[14][15]

Mandatory Visualization: Synthetic Workflow

This compound is a cornerstone in the multi-step synthesis of PROTACs. The following diagram illustrates a typical experimental workflow.

Caption: A typical synthetic workflow for PROTAC synthesis.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 4. Bromo-PEG24-t-butyl ester | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 8. precisepeg.com [precisepeg.com]

- 9. This compound | AxisPharm [axispharm.com]

- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]

- 14. sciex.com [sciex.com]

- 15. ingenieria-analitica.com [ingenieria-analitica.com]

An In-depth Technical Guide to the Solubility of Bromo-PEG12-t-butyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG12-t-butyl ester, a heterobifunctional linker crucial in bioconjugation and drug development. This document details its solubility in common organic solvents, provides a general experimental protocol for its dissolution and use, and illustrates a typical workflow for its application in bioconjugation.

Core Concepts

This compound is a versatile molecule featuring a terminal bromide, a polyethylene (B3416737) glycol (PEG) chain with 12 ethylene (B1197577) glycol units, and a t-butyl ester protected carboxyl group. The PEG chain imparts hydrophilicity, which can enhance the solubility of the molecule it is conjugated to in aqueous media.[1][2][3] The bromide serves as a good leaving group for nucleophilic substitution reactions, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, enabling a variety of conjugation strategies.[1][2]

Solubility Profile

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Type | Solubility |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[1] |

Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, but the exact concentration (e.g., mg/mL) is not specified in the available literature.

Experimental Protocols

The following is a generalized experimental protocol for the dissolution and use of this compound, adapted from standard procedures for heterobifunctional PEG linkers. Researchers should optimize concentrations and reaction conditions based on their specific experimental needs.

Objective: To prepare a stock solution of this compound and use it for conjugation to a target molecule containing a nucleophilic group (e.g., a thiol).

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Target molecule with a nucleophilic functional group (e.g., a protein with a cysteine residue)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

Inert gas (e.g., argon or nitrogen)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution by dissolving the desired amount of this compound in anhydrous DMSO or DMF to achieve a high concentration (e.g., 10-50 mM). It is crucial to use an anhydrous solvent to prevent hydrolysis of the reactive groups.

-

Cap the stock solution under an inert gas and store it at -20°C when not in use.

-

-

Conjugation Reaction:

-

Dissolve the target molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Add the this compound stock solution to the target molecule solution to achieve the desired molar excess of the linker. The optimal molar ratio should be determined empirically but often ranges from 10:1 to 50:1 (linker:target molecule).

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring. The reaction time and temperature may require optimization.

-

-

Quenching and Purification:

-

(Optional) The reaction can be quenched by adding a small molecule containing a competing nucleophile (e.g., 2-mercaptoethanol (B42355) or dithiothreitol) to consume any unreacted this compound.

-

Remove excess, unreacted linker and other reaction components from the conjugated product using an appropriate purification method, such as size-exclusion chromatography (SEC) or dialysis.

-

Mandatory Visualization

The following diagram illustrates a general workflow for a bioconjugation experiment using a heterobifunctional PEG linker like this compound.

Caption: General workflow for bioconjugation using this compound.

References

The Strategic Role of the PEG12 Spacer in Bromo-PEG12-t-butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial intervening linker. This technical guide delves into the core functions of a widely utilized linker building block, Bromo-PEG12-t-butyl ester, with a specific focus on the pivotal role of its polyethylene (B3416737) glycol (PEG) 12 spacer.

Core Principles: Understanding the this compound Linker

This compound is a bifunctional chemical tool designed for the modular synthesis of PROTACs. It comprises three key components:

-

A Bromide Group: This serves as a reactive handle for conjugation. The bromo group is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with amine or thiol functionalities on a target-binding ligand or an E3 ligase ligand.

-

A PEG12 Spacer: This consists of twelve repeating ethylene (B1197577) glycol units. The PEG spacer is not merely a passive connector; it critically influences the physicochemical properties and biological activity of the final PROTAC molecule.

-

A t-butyl Ester Group: This is a protecting group for a carboxylic acid functionality. The tert-butyl ester is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a terminal carboxylic acid. This acid can then be activated for amide bond formation with an amine-containing binding moiety.

The Multifaceted Role of the PEG12 Spacer

The PEG12 spacer is a key determinant of a PROTAC's overall performance, influencing its solubility, cell permeability, and the efficiency of ternary complex formation.

Enhancing Solubility and Physicochemical Properties

One of the primary challenges in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and unfavorable pharmacokinetic profiles. The hydrophilic nature of the PEG12 spacer, with its repeating ether oxygens, significantly enhances the water solubility of the resulting PROTAC molecule. This improved solubility is critical for in vitro assays and can contribute to better bioavailability in vivo.

Modulating Ternary Complex Formation

The length and flexibility of the linker are critical for the productive formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The PEG12 spacer provides a flexible chain that allows the two binding ligands to adopt an optimal orientation for inducing proximity between the target protein and the E3 ligase.

-

Flexibility: The conformational freedom of the PEG chain enables the PROTAC to span the distance between the binding sites on the target protein and the E3 ligase, facilitating a stable and productive ternary complex.

-

Length: The length of the PEG spacer is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes or an unstable complex. The 12-unit length of the PEG12 spacer often provides a favorable starting point for linker optimization studies.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is target-dependent and is often determined empirically. The following tables summarize literature data illustrating the impact of PEG linker length on the degradation efficiency of various PROTACs, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs synthesized with this compound is not always explicitly reported, the trends observed with varying PEG chain lengths provide a strong rationale for its utility.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG4 | 19 | >95 | [1][2] |

| BRD4 | VHL | PEG5 | 8.9 | >95 | [1][2] |

| BRD4 | CRBN | PEG3 | 2.6 | >90 | [1][2] |

| BRD4 | CRBN | PEG4 | 4.8 | >90 | [1][2] |

| BTK | CRBN | PEG3 | 1.6 | >95 | [1][2] |

| BTK | CRBN | PEG5 | 0.8 | >95 | [1][2] |

Table 1: Comparative Degradation Efficiency of BRD4 and BTK PROTACs with Varying PEG Linker Lengths. This table showcases how subtle changes in PEG linker length can significantly impact the potency of PROTACs targeting BRD4 and BTK.

| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | 12 | >1000 | <20 | [1][2] |

| ERα | 16 | 10 | >90 | [1][2] |

| ERα | 20 | 5 | >95 | [1][2] |

Table 2: Influence of Linker Length on Estrogen Receptor Alpha (ERα) Degradation. This data highlights that for certain targets like ERα, a longer linker is essential for effective degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs using linkers such as this compound.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step synthesis of a PROTAC, starting with the reaction of this compound with an amine-containing E3 ligase ligand, followed by deprotection and coupling to a target-binding ligand.

Step 1: Alkylation of E3 Ligase Ligand with this compound

-

Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

-

Addition of Linker: Add this compound (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase ligand-PEG12-t-butyl ester conjugate.

Step 2: Deprotection of the t-butyl Ester

-

Dissolution: Dissolve the E3 ligase ligand-PEG12-t-butyl ester conjugate in dichloromethane (B109758) (DCM).

-

Addition of Acid: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude carboxylic acid is often used in the next step without further purification.

Step 3: Amide Coupling with Target-Binding Ligand

-

Dissolution: Dissolve the crude E3 ligase ligand-PEG12-carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add a peptide coupling reagent, such as HATU (1.2 eq) or HBTU (1.2 eq), and a base, such as DIPEA (3.0 eq), to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Addition of Target Ligand: Add the amine-containing target-binding ligand (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up and Purification: Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to yield the desired product.

Western Blotting for Protein Degradation Assessment

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Mandatory Visualizations

The following diagrams, generated using the Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in PROTAC development.

Caption: Modular synthesis workflow for a PROTAC using this compound.

References

Bromo-PEG12-t-butyl Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG12-t-butyl ester has emerged as a pivotal heterobifunctional linker in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal bromide, a flexible 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl protected carboxyl group, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its application, and its role in the innovative landscape of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Heterobifunctional linkers are indispensable tools in modern chemical biology and pharmaceutical sciences, enabling the precise connection of two different molecules to create novel conjugates with tailored functionalities. This compound is a prominent member of this class, offering a desirable combination of reactivity, flexibility, and solubility. The bromo group serves as an efficient alkylating agent for nucleophiles like thiols, while the t-butyl ester provides a stable protecting group for a carboxylic acid, which can be selectively deprotected to react with amines. The hydrophilic PEG12 spacer enhances the aqueous solubility of the resulting conjugates, mitigates aggregation, and can improve pharmacokinetic profiles.[1][2] These attributes make it an ideal candidate for constructing complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, compiled from various supplier technical data sheets. These properties are crucial for designing and executing successful conjugation strategies.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₁H₆₁BrO₁₄ | [5] |

| Molecular Weight | 737.71 g/mol | [6] |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) | |

| Purity | ≥95% | [6] |

| Solubility | Soluble in DMSO, DMF, DCM | [6] |

| Storage Conditions | -20°C for long-term storage | [6] |

| Functional Group 1 | Bromo (reactive towards nucleophiles, e.g., thiols) | [7] |

| Functional Group 2 | t-butyl ester (deprotected under acidic conditions to a carboxyl) | [6] |

| Spacer | 12-unit polyethylene glycol (PEG12) |

Core Applications and Experimental Protocols

The utility of this compound spans a range of applications, primarily centered around its ability to link a biomolecule or surface to another molecule of interest. Its most prominent application to date is in the synthesis of PROTACs.

PROTAC Synthesis Workflow

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] this compound serves as a flexible linker connecting the target protein ligand to the E3 ligase ligand.

A generalized experimental workflow for synthesizing a PROTAC using this linker is depicted below.

Detailed Experimental Protocols

This protocol describes the reaction of the bromo group with a thiol, a common nucleophile found in cysteine residues of proteins or engineered into small molecule ligands.

-

Materials:

-

This compound

-

Thiol-containing molecule (e.g., a peptide or small molecule)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the thiol-containing molecule (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (1.5-2 equivalents) to the solution to deprotonate the thiol.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add the this compound solution dropwise to the thiol solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC).

-

This protocol details the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.

-

Materials:

-

t-butyl ester-containing PEG conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

(Optional) Scavengers like triisopropylsilane (B1312306) (TIS) if acid-sensitive groups are present.[10]

-

-

Procedure:

-

Dissolve the t-butyl ester-containing PEG conjugate in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).[11] If scavengers are needed, they can be added at this stage (e.g., 2.5% TIS).[10]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.[12]

-

Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting carboxylic acid can often be used in the next step without further purification after co-evaporation with a solvent like toluene (B28343) to remove residual TFA.[11]

-

This protocol describes the coupling of the newly formed carboxylic acid with an amine-containing molecule.

-

Materials:

-

PEG-acid conjugate

-

Amine-containing molecule

-

Anhydrous DMF

-

Coupling reagent (e.g., HATU - Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium or EDC - N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)[13]

-

Base (e.g., DIPEA)

-

Inert atmosphere

-

-

Procedure (using HATU):

-

Dissolve the PEG-acid conjugate (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[14]

-

Add the amine-containing molecule (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.[14]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents. The final product is typically purified by preparative HPLC.[12]

-

Mechanism of Action in PROTACs: The Ubiquitin-Proteasome System

The ultimate goal of a PROTAC synthesized using this compound is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

As illustrated, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase.[15] This proximity allows the E3 ligase to transfer ubiquitin molecules from an E2 enzyme to the target protein.[16][17][18] The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein into small peptides.[19] The PROTAC molecule is then released to mediate another round of degradation, acting catalytically.[8]

Purification and Characterization

The purification of the final PEGylated conjugate is a critical step to ensure high purity for biological evaluation. Due to the increase in size and potential changes in surface charge imparted by the PEG linker, a combination of chromatographic techniques is often employed.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for purifying PROTACs and other small molecule conjugates.

-

Size Exclusion Chromatography (SEC): For larger biomolecules like proteins, SEC can be effective in separating the PEGylated species from the unreacted protein and excess linker.[]

-

Ion Exchange Chromatography (IEX): The PEG chain can shield surface charges on a protein, altering its isoelectric point. This change in charge can be exploited for purification using IEX.[]

Characterization of the final product is essential to confirm its identity and purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity and molecular weight of the conjugate, confirming successful ligation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the synthesized molecule.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, with two distinct reactive ends and a solubilizing PEG spacer, provides a robust scaffold for the synthesis of complex molecular architectures like PROTACs. The detailed protocols and mechanistic insights provided in this guide aim to equip scientists with the necessary knowledge to effectively utilize this powerful tool in their research endeavors, ultimately contributing to the advancement of targeted therapeutics and other innovative biotechnologies.

References

- 1. adcreview.com [adcreview.com]

- 2. labinsights.nl [labinsights.nl]

- 3. adcreview.com [adcreview.com]

- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | BroadPharm [broadpharm.com]

- 7. Bromo PEG | BroadPharm [broadpharm.com]

- 8. biopharma.co.uk [biopharma.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. growingscience.com [growingscience.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 19. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to Bromo-PEG12-t-butyl Ester for PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating their efficacy and drug-like properties. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has become a cornerstone of modern PROTAC development. This guide provides a comprehensive technical overview of Bromo-PEG12-t-butyl ester, a key building block for constructing PROTACs with extended PEG linkers. We will delve into its core features, provide quantitative data for PROTACs utilizing similar linker lengths, detail experimental protocols for its use, and visualize key biological and experimental workflows.

Introduction to this compound in PROTAC Design

This compound is a bifunctional chemical linker that possesses a terminal bromide and a t-butyl-protected carboxylic acid, separated by a 12-unit polyethylene glycol chain. This specific architecture offers several key advantages for the synthesis of PROTACs:

-

Hydrophilicity and Solubility: The extended PEG chain significantly enhances the aqueous solubility of the resulting PROTAC molecule. This is a crucial feature, as the often large and hydrophobic nature of PROTACs can lead to poor solubility, hindering their development as therapeutic agents.[1][2]

-

Controlled Linker Length and Flexibility: The 12-unit PEG chain provides a substantial and flexible spacer between the two ligands of the PROTAC. The length of the linker is a critical parameter that governs the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase.[3][4]

-

Synthetic Versatility: The presence of two distinct reactive handles, the bromide and the protected carboxylic acid, allows for a modular and flexible approach to PROTAC synthesis. The bromide can undergo nucleophilic substitution reactions, typically with an amine or thiol on one of the ligands, while the t-butyl ester can be deprotected to reveal a carboxylic acid for amide bond formation with the other ligand.

Data Presentation: Quantitative Analysis of PROTACs with PEG Linkers

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are tables summarizing quantitative data for PROTACs with varying PEG linker lengths, including examples with linkers of similar length to a PEG12 chain, to illustrate the impact of this parameter on degradation efficacy and binding affinity.

| PROTAC Target | Linker Length (atoms) | % Degradation | DC50 | Dmax | Reference |

| Estrogen Receptor α (ERα) | 9 | ~50% | >10 µM | - | [3] |

| Estrogen Receptor α (ERα) | 12 | ~75% | ~5 µM | - | [3] |

| Estrogen Receptor α (ERα) | 16 | ~95% | ~1 µM | - | [3] |

| TANK-binding kinase 1 (TBK1) | < 12 | No degradation | - | - | [3] |

| TANK-binding kinase 1 (TBK1) | 21 | - | 3 nM | 96% | [3] |

| BET Proteins (BRD2/3/4) | Not specified (ARV-771) | - | < 5 nM | - | [5] |

| PROTAC | Target Protein | Binding Affinity (Kd) | Reference |

| ARV-771 | BRD2(1) | 34 nM | [6][7] |

| ARV-771 | BRD2(2) | 4.7 nM | [6][7] |

| ARV-771 | BRD3(1) | 8.3 nM | [6][7] |

| ARV-771 | BRD3(2) | 7.6 nM | [6][7] |

| ARV-771 | BRD4(1) | 9.6 nM | [6][7] |

| ARV-771 | BRD4(2) | 7.6 nM | [6][7] |

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC, for example, one targeting a bromodomain-containing protein (e.g., BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Step 1: Coupling of this compound to the VHL Ligand

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the VHL ligand (containing a free amine or hydroxyl group, 1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired product.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the VHL-PEG12-t-butyl ester intermediate.

Step 2: Deprotection and Coupling to the BRD4 Ligand

-

Deprotection: Dissolve the VHL-PEG12-t-butyl ester intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours until the deprotection is complete, as monitored by LC-MS. Remove the solvent and excess TFA under reduced pressure to yield the VHL-PEG12-acid intermediate.

-

Amide Coupling: In a separate flask, dissolve the BRD4 ligand (containing a free amine, 1.0 equivalent) and the VHL-PEG12-acid intermediate (1.1 equivalents) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction by LC-MS.

-

Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) of a newly synthesized PROTAC.

-

Cell Culture and Treatment: Plate the target human cancer cell line (e.g., 22Rv1 for a BRD4-targeting PROTAC) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

-

Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

-

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 5. researchgate.net [researchgate.net]

- 6. ARV-771, 1949837-12-0 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Bromo-PEG12-t-butyl Ester for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature and length of this linker are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

This technical guide focuses on Bromo-PEG12-t-butyl ester , a versatile polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. Its constituent parts—a reactive bromide, a flexible PEG chain, and a protected carboxylic acid—provide a powerful toolkit for the rational design and construction of potent and selective protein degraders. Here, we delve into the core properties of this compound, provide detailed experimental protocols for its application, and present a case study on the degradation of the therapeutically relevant target, Bromodomain-containing protein 4 (BRD4), using PROTACs with linkers of a similar length.

Core Properties of this compound

This compound is a chemical tool designed for the modular synthesis of PROTACs. Its key features include:

-

A Bromide Group: This functional group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the linker to a ligand for the target protein of interest.

-

A 12-Unit Polyethylene Glycol (PEG) Chain: The PEG component imparts several desirable properties to the PROTAC molecule. Its hydrophilicity can enhance the solubility of the final compound in aqueous media, a common challenge in drug development. The flexibility and length of the PEG chain are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

-

A t-butyl Protected Carboxyl Group: The tert-butyl ester serves as a protecting group for a carboxylic acid. This allows for selective reactions at the bromide end of the linker. The t-butyl group can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to an E3 ligase ligand, completing the synthesis of the PROTAC.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C31H61BrO14 | BroadPharm |

| Molecular Weight | ~737.7 g/mol | BroadPharm |

| Purity | ≥95% | BroadPharm |

| Solubility | DMSO, DCM, DMF | BroadPharm |

| Appearance | White to off-white solid | BroadPharm |

| Storage | -20°C | BroadPharm |

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically follows a two-step process. First, the bromide end of the linker is reacted with a target protein ligand. Following purification, the t-butyl protecting group is removed, and the resulting carboxylic acid is coupled to an E3 ligase ligand.

Once synthesized, the PROTAC mediates the degradation of the target protein by hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Experimental Protocols

General Protocol for PROTAC-Mediated Protein Degradation Analysis by Western Blot

This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).

-

Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest PROTAC concentration used.

-

Treat the cells with the PROTAC dilutions and controls for a specified time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

-

After the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA or Bradford assay).

3. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

Determination of DC50 and Dmax

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters to quantify the potency and efficacy of a PROTAC.

-

DC50: The concentration of a PROTAC at which 50% of the target protein is degraded.

-

Dmax: The maximum percentage of target protein degradation achieved at high PROTAC concentrations.

To determine these values, perform the Western blot protocol with a range of PROTAC concentrations. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Case Study: BRD4 Degradation with PEG-based PROTACs

BRD4 Signaling Pathway and PROTAC Intervention

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a crucial role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes, including the oncogene c-Myc. Overexpression or dysregulation of BRD4 is implicated in various cancers. A PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of its target genes and subsequent anti-proliferative effects.

Quantitative Data for BRD4-Targeting PROTACs (10-12 Atom Linkers)

The following table summarizes the degradation data for selected BRD4-targeting PROTACs with linkers of a length comparable to a PEG12 chain. These PROTACs were evaluated in MDA-MB-231 human breast cancer cells.

| Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| 27 | ~10-12 | 60 | >95 |

| 28 | ~10-12 | ~100 | >95 |

| 29 | ~10-12 | ~100 | >95 |

| 34 | ~13-15 | 60 | >95 |

| 37 | ~10-12 | 62 | >95 |

Data adapted from a study on BRD4-degrading PROTACs.

This data highlights that PROTACs with linkers in the 10-15 atom range can be highly potent degraders of BRD4, achieving near-complete degradation at nanomolar concentrations. This underscores the importance of linker length optimization in PROTAC design and provides a strong rationale for the use of linkers such as this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, incorporating a reactive handle, a flexible and solubilizing PEG chain, and a protected functional group, allows for the systematic and modular construction of protein degraders. The provided experimental protocols offer a roadmap for the evaluation of PROTACs synthesized using this linker. The case study on BRD4 degradation, while not a direct application of a PEG12 linker, demonstrates the high potency that can be achieved with linkers of a comparable length, validating the utility of this compound in the quest for novel therapeutics based on targeted protein degradation. As the field of TPD continues to expand, the rational design of PROTACs using well-characterized linkers like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.

The Strategic Application of Bromo-PEG12-t-butyl Ester in Advanced Bioconjugation and Drug Development

For Immediate Release

In the landscape of modern therapeutic development and molecular biology, the precise and stable linkage of molecules is paramount. Bromo-PEG12-t-butyl ester has emerged as a critical tool for researchers, scientists, and drug development professionals, offering a versatile and efficient means of creating complex bioconjugates and innovative drug delivery systems. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data, detailed experimental protocols, and workflow visualizations.

This compound is a heterobifunctional linker distinguished by three key chemical features: a terminal bromide group, a t-butyl ester protected carboxyl group, and a 12-unit polyethylene (B3416737) glycol (PEG) chain. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with moieties such as thiols and amines.[1] The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive carboxyl group. The hydrophilic PEG spacer enhances the aqueous solubility and reduces the non-specific binding of the resulting conjugate, which is highly advantageous for biological applications.[2][3][4]

Core Applications in Proteolysis Targeting Chimeras (PROTACs)

A primary application of this compound is in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[3][5] A PROTAC molecule is composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][5]

The linker is a critical component that dictates the spatial orientation of the two ligands, influencing the efficacy and pharmacokinetic properties of the PROTAC. PEG linkers, such as the one in this compound, are frequently employed due to their ability to improve solubility and provide flexibility, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

Physicochemical and Reactive Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The table below summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₃₁H₆₁BrO₁₄ | BroadPharm |

| Molecular Weight | 737.71 g/mol | MCE |

| Purity | >95% | BroadPharm |

| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |

| Storage Conditions | -20°C for long-term storage | BroadPharm |

| Reactive Groups | Bromide, t-butyl protected carboxyl group | BroadPharm |

Experimental Protocol: Synthesis of a PROTAC Precursor using a Bromo-PEG-t-butyl Ester Linker

While specific protocols for this compound are often proprietary or embedded within broader synthetic schemes, the following is a representative experimental protocol for the conjugation of a bromo-PEG-t-butyl ester linker to a phenolic hydroxyl group on a target-binding ligand, a common step in PROTAC synthesis.

Objective: To synthesize an intermediate for a PROTAC by linking a Bromo-PEG-t-butyl ester to a Von Hippel-Lindau (VHL) E3 ligase ligand.

Materials:

-

VHL ligand with an available phenolic hydroxyl group

-

Bromo-PEG-t-butyl ester (a close analogue to the title compound)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A solution of the VHL ligand (1.0 equivalent) in DMF is prepared in a round-bottom flask.

-

Base Addition: Anhydrous potassium carbonate (3.0 equivalents) is added to the solution.

-

Linker Addition: The Bromo-PEG-t-butyl ester (1.2 equivalents) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at 60°C for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography to afford the desired VHL-PEG-t-butyl ester conjugate.

-

Deprotection (Optional): The t-butyl ester can be deprotected using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid for subsequent conjugation to the target protein ligand.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthetic strategy for utilizing this compound in the assembly of a PROTAC.

Caption: General workflow for PROTAC synthesis using this compound.

Caption: Alternative PROTAC synthesis workflow with initial linker conjugation to the E3 ligase ligand.

Conclusion

This compound stands out as a valuable and versatile tool in the fields of bioconjugation and drug development. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, make it an ideal building block for constructing complex and effective therapeutic agents like PROTACs. The ability to perform sequential conjugations through nucleophilic substitution and subsequent amide coupling after deprotection provides a robust and controllable method for synthesizing these next-generation drugs. As research into targeted protein degradation and other advanced bioconjugates continues to expand, the utility of precisely engineered linkers such as this compound will undoubtedly grow, paving the way for new therapeutic possibilities.

References

- 1. Bromo PEG | BroadPharm [broadpharm.com]

- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

Methodological & Application

Application Notes and Protocols for Conjugating Bromo-PEG12-t-butyl Ester to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of molecules such as peptides, proteins, and small drugs. The attachment of PEG chains can improve solubility, increase in vivo stability, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of Bromo-PEG12-t-butyl ester to primary amines, a key step in the synthesis of heterobifunctional PEG linkers. These linkers can be used to connect different molecular entities, for instance, a targeting moiety and a therapeutic agent.

The protocol is divided into two main stages: the nucleophilic substitution reaction between the bromo-PEG derivative and a primary amine, and the subsequent deprotection of the t-butyl ester to reveal a carboxylic acid group for further conjugation.

Experimental Protocols

Part 1: Conjugation of this compound to a Primary Amine

This protocol details the N-alkylation of a primary amine with this compound. A critical aspect of this reaction is to control the stoichiometry to favor mono-alkylation and minimize the formation of the di-alkylated product, as the secondary amine formed is often more nucleophilic than the starting primary amine[1][2]. Using the amine as its hydrobromide salt with a controlled amount of a non-nucleophilic base can promote selective mono-alkylation[3][4].

Materials:

-

Primary amine (R-NH₂) or its hydrobromide salt (R-NH₃Br)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: If starting with the free primary amine, dissolve it in a minimal amount of a suitable solvent and add one equivalent of hydrobromic acid (HBr) to form the hydrobromide salt in situ, followed by removal of the solvent. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup:

-

Dissolve the primary amine hydrobromide salt (1 equivalent) in anhydrous DMF.

-

Add this compound (1-1.2 equivalents) to the solution.

-

Slowly add a non-nucleophilic base such as TEA or DIPEA (1.1-1.5 equivalents) to the reaction mixture at room temperature with continuous stirring[4].

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is typically stirred at room temperature for 12-24 hours[5].

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography. The polarity of PEG-containing compounds can make purification challenging, and solvent systems may need to be optimized[6]. A gradient of methanol (B129727) in dichloromethane or ethanol/isopropanol in chloroform (B151607) can be effective[6].

Part 2: Deprotection of the t-butyl Ester

The t-butyl ester protecting group is efficiently removed under acidic conditions using trifluoroacetic acid (TFA)[7][8]. A significant consideration during this step is the formation of the t-butyl cation, which can lead to side reactions with sensitive functional groups. The use of scavengers is highly recommended to mitigate this issue[7][9].

Materials:

-

PEGylated amine with t-butyl ester

-

Dichloromethane (DCM), reagent grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Water (as a scavenger)

-

Cold diethyl ether

Procedure:

-

Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v)[7].

-

Deprotection Reaction:

-

Reaction Monitoring: The progress of the deprotection can be monitored by ¹H NMR, looking for the disappearance of the t-butyl peak (a singlet around 1.4 ppm), or by LC-MS[7].

-

Product Isolation:

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or a small amount of methanol).

-

Precipitate the product by adding the solution dropwise to cold diethyl ether with vigorous stirring[7].

-

-

Purification:

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with cold diethyl ether to remove residual scavengers and byproducts.

-

If further purification is necessary, size-exclusion chromatography (SEC) can be employed to remove scavenger byproducts[7].

-

Data Presentation

Table 1: Summary of Reaction Conditions for Conjugation

| Parameter | Recommended Condition | Notes |

| Reactants | Primary Amine (as HBr salt), this compound | Using the HBr salt helps control mono-alkylation[3][4]. |

| Stoichiometry | 1 : 1 - 1.2 (Amine HBr : Bromo-PEG) | A slight excess of the PEG reagent can be used. |

| Base | Triethylamine (TEA) or DIPEA (1.1-1.5 equivalents) | A non-nucleophilic base is crucial. |

| Solvent | Anhydrous DMF or DMSO | Protic solvents should be avoided[4]. |

| Temperature | Room Temperature (20-25 °C) | [4] |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |

Table 2: Summary of Conditions for t-butyl Ester Deprotection

| Parameter | Recommended Condition | Notes |

| Reagent | Trifluoroacetic Acid (TFA) | [7][8] |

| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Scavengers are critical to prevent side reactions[7]. |

| Solvent | Dichloromethane (DCM) | [7][8] |

| Temperature | Room Temperature | [7][8] |

| Reaction Time | 2-4 hours | Monitor by NMR or LC-MS[7]. |

| Work-up | Precipitation in cold diethyl ether | An effective method for isolating the PEGylated product[7]. |

Visualizations

Caption: Workflow for the conjugation of this compound to a primary amine and subsequent deprotection.

Caption: Overall reaction scheme for the two-step synthesis.

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 6. reddit.com [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bromo-PEG12-t-butyl ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of Bromo-PEG12-t-butyl ester as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These application notes detail the chemical properties, key reactions, and step-by-step protocols for the incorporation of this polyethylene (B3416737) glycol (PEG) linker into PROTAC molecules.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "E3 ligand"), and a linker that connects the two.

The linker plays a critical role in PROTAC efficacy by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. PEG linkers, such as this compound, are frequently employed due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length to span the distance between the two proteins.

This compound is a bifunctional linker featuring a terminal bromide and a t-butyl protected carboxyl group. The bromide serves as a reactive handle for nucleophilic substitution, typically with an amine or phenol (B47542) on one of the PROTAC ligands. The t-butyl ester provides a protected carboxylic acid that can be deprotected and subsequently coupled to the other ligand, offering a modular and controlled approach to PROTAC synthesis.

Physicochemical Properties

| Property | Value |

| Chemical Name | tert-butyl 1-bromo-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate |

| Molecular Formula | C₃₁H₆₁BrO₁₄ |

| Molecular Weight | 737.71 g/mol |

| Appearance | Colorless to light yellow oil or solid |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Insoluble in water. |

| Storage | Store at -20°C for long-term stability. |

PROTAC Synthesis Workflow

The general strategy for synthesizing a PROTAC using this compound involves a three-step process:

-

Coupling of the Linker to the First Ligand: The bromo-functionalized end of the linker is reacted with a nucleophilic group (e.g., an amine or phenol) on either the target protein ligand or the E3 ligase ligand.

-

Deprotection of the t-butyl Ester: The t-butyl protecting group is removed from the other end of the linker to reveal a free carboxylic acid.

-

Coupling of the Second Ligand: The newly formed carboxylic acid is coupled to the second ligand, completing the PROTAC molecule.

Experimental Protocols